1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile
Description
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a brominated pyridine derivative featuring a cyclobutane ring substituted with a nitrile group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide inhibitors targeting protein-protein interactions . Its structural uniqueness lies in the combination of a rigid cyclobutane scaffold, a polar nitrile group, and a brominated pyridine ring, which collectively influence its reactivity, solubility, and binding properties.
Properties
CAS No. |
1851868-11-5 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Cyclization Reactions: The cyclobutane ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and cyclobutane derivatives .
Scientific Research Applications
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrile groups can form covalent bonds with target proteins, leading to changes in their function and activity . Additionally, the cyclobutane ring can undergo strain-release transformations, which can further modulate its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Derivatives
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
- Structural Difference : Fluorine replaces bromine at the pyridine 3-position.
- Impact: Reactivity: Fluorine’s electronegativity enhances metabolic stability compared to bromine, reducing susceptibility to oxidative degradation . Molecular Weight: Lower molecular weight (e.g., C9H8FN3 vs. Synthetic Utility: Fluorine’s smaller size facilitates easier functionalization via cross-coupling reactions .
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Structural Difference : A ketone (oxo) group is introduced at the cyclobutane 3-position.
- Polarity: Increased polarity improves aqueous solubility, aiding in formulation for biological assays .
Aromatic Ring Modifications
1-(Naphthalen-2-yl)cyclobutane-1-carbonitrile
- Structural Difference : Pyridine replaced with a naphthalene ring.
- Impact :
- Molecular Weight : Higher due to the extended aromatic system (C15H13N vs. C9H8BrN3 for the bromo-pyridine analog).
- Electronic Properties : Enhanced π-π stacking interactions with hydrophobic protein pockets, useful in inhibitor design .
- Synthesis : Requires sodium hydride-mediated cyclization in DMSO/THF, similar to bromopyridinyl analogs .
Substituent Variations on the Phenyl/Cyclobutane Core
1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile
- Structural Difference : Methylsulfonyl and hydroxyl groups on the phenyl ring.
- Impact :
1-(3-Amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile
- Structural Difference: Amino and hydroxyl groups on the phenyl ring.
- Impact: Hydrogen Bonding: Amino group facilitates stronger interactions with acidic residues in enzymatic active sites . Synthetic Route: Requires nitro reduction (e.g., via H2/Pd-C) to introduce the amino group .
Functionalized Cyclobutane Derivatives
1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
Biological Activity
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine and a cyclobutane ring. Its molecular formula is with a molecular weight of approximately 252.12 g/mol. The compound features a carbonitrile functional group, known for its reactivity and potential biological activity, particularly in medicinal chemistry.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit significant biological activity, particularly as potential GPR120 modulators. GPR120 is a G protein-coupled receptor that plays a crucial role in regulating insulin sensitivity and inflammation, making it a target for diabetes treatment and related conditions .
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may act as an agonist for GPR120, enhancing insulin sensitivity and exerting anti-inflammatory effects in adipose tissues and macrophages .
- Enzyme Inhibition : The carbonitrile group can participate in nucleophilic substitution reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.
In Vitro Studies
Several studies have explored the interactions of this compound with various biological systems. For instance, in vitro assays have demonstrated its potential to modulate GPR120 activity, suggesting implications for diabetes treatment .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals that the positioning of the bromine atom and the presence of both cyclobutane and carbonitrile groups contribute to distinct reactivity patterns and biological activities. Below is a summary table highlighting similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Bromopyridin-3-yl)cyclobutane-1-carbonitrile | Similar structure but different bromine position | May exhibit different biological activity |
| 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | Bromine at para position on pyridine | Potentially altered electronic properties |
| 2-(3-Bromopyridin-2-yl)cyclopentane-1-carbonitrile | Cyclopentane instead of cyclobutane | Different ring strain and reactivity |
This table illustrates how minor structural modifications can lead to significant differences in biological activity, underscoring the importance of structure-activity relationships in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
